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Compound of Interest

Compound Name: 2-Bromo-4-fluorotoluene

Cat. No.: B074383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Bromo-4-fluorotoluene (CAS No: 1422-53-3). The following sections detall its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
This information is crucial for the accurate identification, characterization, and quality control of
this compound in research and development settings.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Bromo-4-fluorotoluene.

Table 1: *H NMR Spectroscopic Data for 2-Bromo-4-fluorotoluene

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

7.236 d 8.4 Ar-H

7.131 dd 84,24 Ar-H

6.886 t 8.4 Ar-H

2.319 S - -CHs
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Solvent: CDCls, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-4-fluorotoluene

Chemical Shift (d) ppm Assignment
161.3 (d, J = 247.5 Hz) C-F

137.9 (d, J = 3.0 Hz) C-CHs

132.8 (d, J = 8.3 Hz) Ar-CH

120.2 (d, J = 24.8 Hz) Ar-CH

117.2 (d, J = 21.1 Hz) Ar-CH

116.8 (d, J = 8.3 Hz) C-Br

225 -CHs

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopy Peak List for 2-Bromo-4-fluorotoluene

Wavenumber (cm—?) Functional Group Assignment
3050 - 2950 C-H stretch (aromatic and aliphatic)
1600 - 1450 C=C stretch (aromatic ring)

1250 - 1200 C-F stretch

850 - 800 C-H bend (out-of-plane)

700 - 600 C-Br stretch

Sample Preparation: Liquid Film

Table 4. Mass Spectrometry (MS) Data for 2-Bromo-4-fluorotoluene
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miz Relative Intensity (%) Assighment
190 47.2 [M+2]*

188 48.8 M]*

109 100.0 [M - Br]*

108 22.6 [M - Br - H]*
107 19.9 [M - Br - 2H]*
83 18.5

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections outline the generalized methodologies for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Bromo-4-fluorotoluene was prepared by dissolving approximately 10-20 mg of
the compound in 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane
(TMS) as an internal standard. Both *H and 3C NMR spectra were acquired on a 400 MHz
spectrometer. For the *H NMR spectrum, standard acquisition parameters were used. For the
13C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the
spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per
million (ppm) relative to TMS (& = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop
of neat 2-Bromo-4-fluorotoluene was placed between two potassium bromide (KBr) plates to
form a thin liquid film. The spectrum was recorded over the range of 4000-400 cm~1. A
background spectrum of the clean KBr plates was acquired prior to the sample measurement
and subsequently subtracted from the sample spectrum to eliminate atmospheric and
instrumental interferences.
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Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the sample was introduced into the instrument,
typically via a gas chromatograph for separation and purification. The molecules were then
bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and
fragmentation. The resulting positively charged ions were separated based on their mass-to-
charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations
Molecular Structure and NMR Assighments

Caption: Molecular structure of 2-Bromo-4-fluorotoluene with *H NMR assignments.

General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluorotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b074383?utm_src=pdf-body-img
https://www.benchchem.com/product/b074383#spectroscopic-data-of-2-bromo-4-fluorotoluene-nmr-ir-ms
https://www.benchchem.com/product/b074383#spectroscopic-data-of-2-bromo-4-fluorotoluene-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b074383#spectroscopic-data-of-2-bromo-4-
fluorotoluene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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